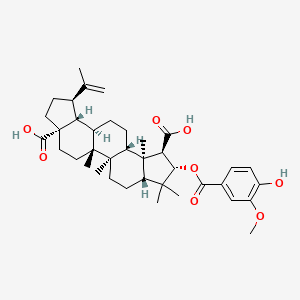

3-O-vanillyceanothic acid

Description

Propriétés

Formule moléculaire |

C38H52O8 |

|---|---|

Poids moléculaire |

636.8 g/mol |

Nom IUPAC |

(1R,2R,5S,8R,9R,10R,13R,14R,15R,16S,18R)-16-(4-hydroxy-3-methoxybenzoyl)oxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid |

InChI |

InChI=1S/C38H52O8/c1-20(2)22-13-16-38(33(43)44)18-17-35(5)23(28(22)38)10-12-27-36(35,6)15-14-26-34(3,4)30(29(31(40)41)37(26,27)7)46-32(42)21-9-11-24(39)25(19-21)45-8/h9,11,19,22-23,26-30,39H,1,10,12-18H2,2-8H3,(H,40,41)(H,43,44)/t22-,23+,26-,27-,28+,29+,30-,35+,36+,37-,38-/m0/s1 |

Clé InChI |

MQPOOTZZZKJBBJ-LJGZSNSNSA-N |

SMILES isomérique |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@H]([C@@H](C5(C)C)OC(=O)C6=CC(=C(C=C6)O)OC)C(=O)O)C)C)C(=O)O |

SMILES canonique |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)OC(=O)C6=CC(=C(C=C6)O)OC)C(=O)O)C)C)C(=O)O |

Origine du produit |

United States |

Applications De Recherche Scientifique

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 3-O-vanillyceanothic acid, particularly in the context of neurodegenerative diseases. The compound has been shown to counteract neurotoxicity induced by lipopolysaccharides (LPS) in animal models. This effect is attributed to its ability to inhibit the activation of c-Jun N-terminal kinase (JNK) signaling pathways, which are implicated in neuroinflammation and amyloidogenesis associated with Alzheimer's disease.

Case Study: Neuroprotection Against LPS-Induced Damage

- Objective : To evaluate the protective effects of 3-O-vanillyceanothic acid against LPS-induced neuroinflammation.

- Methodology : Behavioral tests and biochemical assays were conducted on mice treated with LPS and 3-O-vanillyceanothic acid.

- Findings : The treatment significantly reduced markers of neuroinflammation and improved memory performance in treated mice compared to controls .

Anti-Inflammatory Properties

The compound exhibits significant anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases. Its action involves modulating inflammatory cytokines and pathways, thereby reducing oxidative stress and tissue damage.

Research Insights

- Mechanism : 3-O-vanillyceanothic acid inhibits the production of pro-inflammatory cytokines and enhances antioxidant defenses.

- Potential Applications : It may be beneficial in treating conditions such as arthritis, asthma, and other inflammatory disorders .

Metabolic Health

Emerging research suggests that 3-O-vanillyceanothic acid may play a role in metabolic health by improving insulin sensitivity and exhibiting antihyperglycemic effects. This property is particularly relevant for managing diabetes and metabolic syndrome.

Case Study: Antihyperglycemic Effects

- Objective : To investigate the impact of 3-O-vanillyceanothic acid on glucose metabolism.

- Methodology : Animal models were subjected to glucose tolerance tests after treatment with the compound.

- Findings : Results indicated improved glucose tolerance and insulin sensitivity, suggesting potential for diabetes management .

Antioxidant Activity

The antioxidant capacity of 3-O-vanillyceanothic acid has been documented, which contributes to its protective effects against oxidative stress-related damage.

Experimental Evidence

- Study Design : In vitro assays measuring reactive oxygen species (ROS) levels in cell cultures treated with the compound.

- Results : Significant reduction in ROS levels was observed, indicating strong antioxidant activity .

Applications in Food Science

Beyond its health benefits, 3-O-vanillyceanothic acid has potential applications in food science as a natural preservative due to its antimicrobial properties.

Research Findings

- Study Context : Investigations into the use of phenolic compounds for food preservation.

- Outcomes : The compound showed effectiveness against various foodborne pathogens, suggesting its utility as a natural additive to enhance food safety .

Q & A

Q. How can contradictory bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved in studies of 3-O-vanillyceanothic acid?

- Methodological Answer : Use clustered data analysis (e.g., mixed-effects models) to account for nested variables (e.g., cell line variability). Replicate assays under standardized conditions (e.g., oxygen tension, ROS probes) and validate via dose-response curves .

Q. What computational approaches predict the interaction of 3-O-vanillyceanothic acid with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to receptors like TRPV1 or COX-2. QSAR studies correlate structural motifs (e.g., methoxy position) with activity .

Q. How do researchers design experiments to assess the stability of 3-O-vanillyceanothic acid under physiological conditions?

Q. What methodologies validate analytical assays (e.g., HPLC) for quantifying 3-O-vanillyceanothic acid in complex matrices?

- Methodological Answer : Establish linearity (R² > 0.99), LOD/LOQ (signal-to-noise ratio ≥ 3/10), and recovery rates (spiked samples). Cross-validate with orthogonal methods like UV-spectroscopy or CE .

Guidance for Rigorous Research Design

- Frameworks : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to hypothesis development . For bioactivity studies, use PICO (Population: cell lines; Intervention: compound dosage; Comparison: controls; Outcome: IC₅₀) .

- Data Reporting : Adhere to journal-specific guidelines (e.g., ACS, RSC) for spectral data inclusion and reproducibility documentation .

- Literature Synthesis : Prioritize peer-reviewed databases (SciFinder, Reaxys) over open-access platforms to avoid unreliable sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.